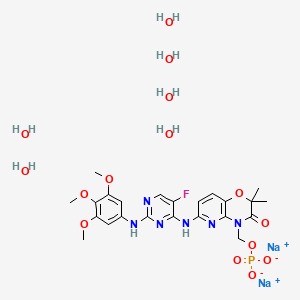

Fostamatinib (disodium hexahydrate)

Description

BenchChem offers high-quality Fostamatinib (disodium hexahydrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fostamatinib (disodium hexahydrate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H36FN6Na2O15P |

|---|---|

Molecular Weight |

732.5 g/mol |

IUPAC Name |

disodium;[6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxopyrido[3,2-b][1,4]oxazin-4-yl]methyl phosphate;hexahydrate |

InChI |

InChI=1S/C23H26FN6O9P.2Na.6H2O/c1-23(2)21(31)30(11-38-40(32,33)34)20-14(39-23)6-7-17(28-20)27-19-13(24)10-25-22(29-19)26-12-8-15(35-3)18(37-5)16(9-12)36-4;;;;;;;;/h6-10H,11H2,1-5H3,(H2,32,33,34)(H2,25,26,27,28,29);;;6*1H2/q;2*+1;;;;;;/p-2 |

InChI Key |

ZQGJCHHKJNSPMS-UHFFFAOYSA-L |

Canonical SMILES |

CC1(C(=O)N(C2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)COP(=O)([O-])[O-])C.O.O.O.O.O.O.[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of Fostamatinib Disodium Hexahydrate in Immune Thrombocytopenic Purpura (ITP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Immune Thrombocytopenic Purpura (ITP) is an autoimmune disorder characterized by the destruction of platelets, leading to a low platelet count and increased risk of bleeding.[1][2] Fostamatinib (B613848) disodium (B8443419) hexahydrate, an oral spleen tyrosine kinase (Syk) inhibitor, represents a significant advancement in the treatment of chronic ITP in adult patients who have had an insufficient response to previous therapies.[3][4] This technical guide provides an in-depth exploration of the core mechanism of action of fostamatinib in ITP, detailing the underlying signaling pathways, summarizing key experimental data, and outlining the methodologies of pivotal studies.

Introduction: The Pathogenesis of ITP and the Role of Spleen Tyrosine Kinase (Syk)

In ITP, the immune system mistakenly produces autoantibodies, primarily immunoglobulin G (IgG), that bind to glycoproteins on the surface of platelets.[1][2] These opsonized platelets are then recognized by Fc gamma receptors (FcγR) on macrophages, predominantly in the spleen.[5] This recognition triggers a signaling cascade that leads to platelet phagocytosis and destruction.[5]

At the heart of this destructive pathway lies spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase that plays a critical role in the intracellular signaling of various immune cells.[6] Upon engagement of FcγR by antibody-coated platelets, Syk is activated, initiating a cascade of downstream signaling events that are essential for the cytoskeletal rearrangements required for phagocytosis.[7][8] By targeting Syk, fostamatinib intervenes at a pivotal point in the pathogenesis of ITP.[9][10]

Fostamatinib is a prodrug that is rapidly converted to its active metabolite, R406, in the intestine.[3][11] R406 is a potent inhibitor of Syk, and by blocking its activity, it disrupts the FcγR-mediated signaling pathway, thereby reducing the phagocytosis of antibody-coated platelets and allowing platelet counts to rise.[3][6]

Core Mechanism of Action: Inhibition of Syk-Mediated Phagocytosis

The primary mechanism of action of fostamatinib in ITP is the inhibition of Syk-dependent platelet destruction by macrophages.[7][8] This process can be broken down into the following key steps:

-

Autoantibody Binding: IgG autoantibodies bind to platelet surface antigens.

-

FcγR Engagement: The Fc portion of the platelet-bound IgG antibodies engages with Fcγ receptors on the surface of macrophages.

-

Syk Activation: This engagement leads to the recruitment and activation of Syk within the macrophage.

-

Downstream Signaling: Activated Syk phosphorylates downstream signaling molecules, initiating a cascade that results in the reorganization of the actin cytoskeleton.

-

Phagocytosis: The cytoskeletal changes enable the macrophage to engulf and destroy the antibody-coated platelet.

Fostamatinib's active metabolite, R406, acts as an ATP-competitive inhibitor of Syk, preventing its phosphorylation and subsequent activation.[12] This blockade of Syk signaling effectively halts the phagocytic process, preserving circulating platelets.[12]

Signaling Pathway Diagram

Caption: Fostamatinib's inhibition of the Syk signaling pathway in macrophages.

Quantitative Data from Clinical Trials

The efficacy and safety of fostamatinib in ITP have been established through a series of clinical trials, most notably the FIT (Fostamatinib in ITP) program, which included two Phase 3, randomized, placebo-controlled trials (FIT-1 and FIT-2) and an open-label extension study.[7]

Table 1: Efficacy of Fostamatinib in Phase 3 FIT Trials (Pooled Data)

| Endpoint | Fostamatinib (n=101) | Placebo (n=49) | p-value |

| Stable Response * | 18% | 2% | 0.0003 |

| Overall Response † | 43% | 14% | 0.0006 |

| Median Time to Response | 15 days | N/A | N/A |

| Patients Responding within 8 Weeks | 83% | N/A | N/A |

*Stable response was defined as achieving a platelet count of ≥50,000/μL at ≥4 of the 6 biweekly visits between weeks 14 and 24, without rescue therapy.[7] †Overall response was defined as achieving at least one platelet count ≥50,000/μL within the first 12 weeks of treatment.[7]

Table 2: Platelet Counts in Responders (Pooled Data)

| Responder Group | Median Platelet Count during 24 Weeks |

| Stable Responders | 95,000/μL |

| Overall Responders | 49,000/μL |

Experimental Protocols

In Vitro Syk Inhibition Assay

Objective: To quantify the inhibitory effect of fostamatinib's active metabolite, R406, on Syk enzymatic activity.

Methodology:

-

Reagents: Recombinant human Syk enzyme, biotinylated peptide substrate, ATP, and R406.

-

Procedure:

-

R406 is serially diluted and pre-incubated with the Syk enzyme in an assay buffer.

-

The kinase reaction is initiated by the addition of the biotinylated peptide substrate and ATP.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The extent of substrate phosphorylation is quantified, typically using a luminescence-based or fluorescence-based detection method.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of R406.

In Vitro Phagocytosis Assay

Objective: To assess the ability of fostamatinib (R406) to inhibit the phagocytosis of antibody-coated platelets by macrophages.

Methodology:

-

Cell Culture: A macrophage cell line (e.g., THP-1) is cultured and differentiated into a macrophage-like state.

-

Platelet Preparation: Human platelets are isolated and labeled with a fluorescent dye. They are then opsonized by incubation with ITP patient serum containing anti-platelet autoantibodies.

-

Co-culture and Treatment: The fluorescently labeled, opsonized platelets are co-cultured with the macrophages in the presence of varying concentrations of R406 or a vehicle control.

-

Phagocytosis Quantification: After a defined incubation period, the percentage of macrophages that have phagocytosed the fluorescent platelets is determined using flow cytometry or fluorescence microscopy.

-

Data Analysis: The inhibition of phagocytosis by R406 is calculated relative to the vehicle control.

Phase 3 Clinical Trial Design (FIT-1 and FIT-2)

Objective: To evaluate the efficacy and safety of fostamatinib in adults with persistent or chronic ITP.

Methodology:

-

Study Design: Two identical, multicenter, randomized, double-blind, placebo-controlled trials.[7]

-

Participants: Patients with persistent or chronic ITP and a platelet count <30,000/μL who had an insufficient response to previous treatments.[7]

-

Randomization: Patients were randomized in a 2:1 ratio to receive either fostamatinib or a placebo.[7]

-

Treatment:

-

Primary Endpoint: Stable platelet response (platelet count ≥50,000/μL at ≥4 of the 6 biweekly visits between weeks 14 and 24).[7]

-

Key Secondary Endpoints: Overall platelet response, bleeding events.[7]

Caption: Workflow of the Phase 3 FIT clinical trials for fostamatinib in ITP.

Beyond Phagocytosis Inhibition: Other Potential Mechanisms

While the inhibition of platelet phagocytosis is the primary mechanism of action, preclinical studies suggest that fostamatinib may have other effects that contribute to its efficacy in ITP. Syk is also involved in B-cell receptor (BCR) signaling, which is crucial for B-cell activation and autoantibody production.[7][13] By inhibiting Syk, fostamatinib may also modulate B-cell function and potentially reduce the production of anti-platelet autoantibodies over the long term.[7][13] However, further research is needed to fully elucidate the clinical relevance of this potential mechanism in ITP.

Conclusion

Fostamatinib disodium hexahydrate offers a targeted therapeutic approach for the treatment of chronic ITP by directly addressing a key pathogenic mechanism: the Syk-mediated phagocytosis of antibody-coated platelets. Its novel mechanism of action, demonstrated clinical efficacy, and oral administration make it a valuable addition to the therapeutic armamentarium for patients with ITP who have not responded adequately to other treatments. A thorough understanding of its core mechanism is essential for researchers and clinicians working to optimize the management of this complex autoimmune disease.

References

- 1. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pathophysiology of platelet destruction in immune (idiopathic) thrombocytopenic purpura - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. Fostamatinib in chronic immune thrombocytopenia: a profile of its use in the USA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 6. academic.oup.com [academic.oup.com]

- 7. Fostamatinib for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. invivogen.com [invivogen.com]

- 13. Fostamatinib inhibits B-cell receptor signaling, cellular activation and tumor proliferation in patients with relapsed and refractory chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

The Core Therapeutic Effects of R406, the Active Metabolite of Fostamatinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fostamatinib (B613848), a pioneering therapeutic agent, undergoes in-vivo conversion to its active metabolite, R406. This technical guide delves into the core mechanisms and therapeutic effects of R406, a potent inhibitor of spleen tyrosine kinase (Syk). By elucidating its molecular interactions and downstream effects, we aim to provide a comprehensive resource for professionals engaged in immunological research and drug development. R406's targeted action on the Syk pathway has demonstrated significant clinical efficacy in the management of autoimmune disorders, particularly immune thrombocytopenia (ITP) and rheumatoid arthritis (RA).

Mechanism of Action: Inhibition of Spleen Tyrosine Kinase

R406 functions as an ATP-competitive inhibitor of spleen tyrosine kinase (Syk), a critical signaling molecule in the downstream pathways of various immune receptors.[1][2] By binding to the ATP-binding pocket of Syk, R406 effectively blocks its kinase activity.[1][3] This inhibition prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that drive immune-mediated pathology.[1]

Syk plays a central role in the signal transduction of Fc receptors (FcRs) and the B-cell receptor (BCR).[1][4] In autoimmune conditions such as ITP, autoantibodies coat platelets, leading to their destruction by macrophages via Fcγ receptor-mediated phagocytosis.[5] R406, by inhibiting Syk, abrogates this FcγR-mediated signaling, thus reducing platelet destruction.[5][6] Similarly, in rheumatoid arthritis, immune complexes activate FcRs on various immune cells, triggering an inflammatory cascade that R406 can effectively suppress.[4][7] Furthermore, by inhibiting BCR signaling, R406 can modulate B-cell activation and proliferation.[1][8]

Therapeutic Effects and Clinical Applications

The primary therapeutic applications of fostamatinib, and by extension R406, are in the treatment of chronic immune thrombocytopenia (ITP) and rheumatoid arthritis (RA).

Immune Thrombocytopenia (ITP): In patients with chronic ITP who have had an insufficient response to previous treatments, fostamatinib has shown significant efficacy.[9][10] Clinical trials have demonstrated that treatment with fostamatinib leads to a stable increase in platelet counts in a notable percentage of patients.[11] Specifically, in phase 3 trials, 18% of patients receiving fostamatinib achieved a stable response, with 43% achieving an overall response.[11] The mechanism underlying this effect is the inhibition of macrophage-mediated platelet destruction.[6]

Rheumatoid Arthritis (RA): R406 has been shown to reduce immune complex-mediated inflammation, a key pathological feature of RA.[1][7] Preclinical studies in animal models of arthritis demonstrated that oral administration of R406 reduced paw inflammation.[7] While fostamatinib was initially developed for RA and showed promise in early trials, its development for this indication has been multifaceted.[12][13]

Other Potential Applications: The role of Syk in various inflammatory and immune-mediated processes suggests a broader therapeutic potential for R406. Research has explored its effects in conditions such as severe influenza A infection, where it exhibits both antiviral and anti-inflammatory properties.[14]

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy and properties of R406.

Table 1: In Vitro Inhibitory Activity of R406

| Parameter | Value | Cell/System | Reference |

| Syk Kinase Activity (Ki) | 30 nM | ATP-competitive inhibition | [1][3] |

| Syk Kinase Activity (IC50) | ~40-41 nM | Spleen tyrosine kinase inhibitor | [8][15] |

| Fc Receptor Signaling (EC50) | 56-64 nM | IgE- and IgG-mediated degranulation in mast cells | [1][4] |

| BCR-mediated Ag presentation (IC50) | 100-300 nM | Primary MD4 B cells | [16] |

| FcγR-mediated DC activation (IC50) | <300 nM | Bone marrow-derived dendritic cells | [16] |

Table 2: Pharmacokinetic Properties of R406

| Parameter | Value | Condition | Reference |

| Absolute Bioavailability | 55% | - | [9][17] |

| Median Time to Cmax | ≈ 1.5 hours (range 1–4 h) | - | [9][17] |

| Plasma Protein Binding | 98.3% | in vitro | [9][17] |

| Mean Volume of Distribution | 256 L | at steady state | [9][17] |

| Terminal Elimination Half-life | ≈ 15 hours | - | [9][17] |

| Excretion | 80% in feces; ≈ 20% in urine | - | [9][17] |

Table 3: Clinical Efficacy of Fostamatinib in Chronic ITP (Phase 3 FIT Trials)

| Endpoint | Fostamatinib Group | Placebo Group | P-value | Reference |

| Stable Response | 18% | 2% | 0.0003 | [11] |

| Overall Response | 43% | 14% | 0.0006 | [11] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are outlined below.

1. Syk Kinase Inhibition Assay (ATP-Competitive)

-

Objective: To determine the inhibitory constant (Ki) of R406 against Syk kinase.

-

Methodology:

-

Purified human recombinant Syk kinase is used.

-

The kinase reaction is initiated by adding ATP. The assay measures the phosphorylation of a specific substrate.

-

R406 is added at varying concentrations to determine its effect on the rate of substrate phosphorylation.

-

The assay is performed in the presence of different concentrations of ATP to establish the competitive nature of the inhibition.

-

The Ki value is calculated using the Cheng-Prusoff equation, which relates the IC50 value to the concentration of the substrate (ATP) and the Michaelis-Menten constant (Km) of the enzyme for that substrate.[1][3]

-

2. Mast Cell Degranulation Assay (FcεRI-mediated)

-

Objective: To assess the functional inhibition of Fc receptor signaling by R406.

-

Methodology:

-

Cultured human mast cells (CHMC) are sensitized with IgE.

-

The sensitized cells are pre-incubated with varying concentrations of R406.

-

Degranulation is induced by cross-linking the FcεRI receptors with an anti-IgE antibody.

-

The extent of degranulation is quantified by measuring the release of β-hexosaminidase, a granular enzyme, into the supernatant.

-

The EC50 value, the concentration of R406 that causes 50% inhibition of degranulation, is determined.[1][4]

-

3. B-Cell Receptor (BCR) Signaling Assay

-

Objective: To evaluate the effect of R406 on BCR-mediated activation.

-

Methodology:

-

Primary B lymphocytes are isolated.

-

The cells are pre-treated with different concentrations of R406.

-

BCR signaling is activated by cross-linking the BCR with anti-IgM or anti-IgD antibodies.

-

The phosphorylation of downstream signaling molecules, such as B-cell linker protein (BLNK/SLP65), is assessed by Western blotting using phospho-specific antibodies.[1]

-

4. Macrophage Phagocytosis Assay

-

Objective: To determine the impact of R406 on macrophage-mediated phagocytosis of antibody-coated particles.

-

Methodology:

-

A human macrophage cell line (e.g., THP-1) is used.

-

Red blood cells or beads are opsonized (coated) with IgG antibodies.

-

Macrophages are pre-incubated with varying concentrations of R406.

-

The opsonized particles are added to the macrophage culture.

-

Phagocytosis is quantified by microscopy or flow cytometry to determine the percentage of macrophages that have engulfed the particles and the number of particles per macrophage.[5][18]

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by R406.

Caption: Fc Receptor Signaling Pathway and the inhibitory action of R406 on Syk.

Caption: B-Cell Receptor Signaling Pathway and the inhibitory action of R406 on Syk.

Caption: Experimental workflow for a macrophage phagocytosis assay to evaluate R406 efficacy.

Conclusion

R406, the active metabolite of fostamatinib, represents a significant advancement in the targeted therapy of autoimmune and inflammatory diseases. Its potent and specific inhibition of spleen tyrosine kinase provides a robust mechanism for interrupting the pathological processes driven by Fc receptor and B-cell receptor signaling. The clinical success of fostamatinib in immune thrombocytopenia underscores the therapeutic potential of targeting the Syk pathway. This technical guide provides a foundational understanding of R406's mechanism, therapeutic effects, and the experimental basis for its characterization, serving as a valuable resource for the scientific and drug development communities. Further research into the broader applications of Syk inhibition holds promise for the development of novel treatments for a range of immune-mediated disorders.

References

- 1. R406, an orally available spleen tyrosine kinase inhibitor blocks fc receptor signaling and reduces immune complex-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. invivogen.com [invivogen.com]

- 3. researchgate.net [researchgate.net]

- 4. R406, an orally available spleen tyrosine kinase inhibitor blocks fc receptor signaling and reduces immune complex-mediated inflammation : WestminsterResearch [westminsterresearch.westminster.ac.uk]

- 5. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]

- 6. Mechanism of Action | TAVALISSE® (fostamatinib disodium hexahydrate) tablets [tavalissehcp.com]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. cellagentech.com [cellagentech.com]

- 9. Fostamatinib in chronic immune thrombocytopenia: a profile of its use in the USA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current therapeutic strategies and perspectives in refractory ITP: What have we learned recently? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Refractory primary immune thrombocytopenia (ITP): current clinical challenges and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Immune thrombocytopenic purpura associated with rheumatoid arthritis: case report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Spleen tyrosine kinase inhibitor R406 has both antiviral and anti-inflammatory effects on severe influenza A infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. adooq.com [adooq.com]

- 16. researchgate.net [researchgate.net]

- 17. scienceopen.com [scienceopen.com]

- 18. The kinase inhibitors R406 and GS-9973 impair T cell functions and macrophage-mediated anti-tumor activity of rituximab in chronic lymphocytic leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Pharmacological Profile of R406, the Active Metabolite of Fostamatinib

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Fostamatinib (B613848) is an orally administered prodrug whose clinical efficacy is mediated entirely by its active metabolite, R406.[1][2] R406 is a potent inhibitor of Spleen Tyrosine Kinase (Syk), a critical mediator of signal transduction downstream of various immunoreceptors, including Fc receptors and B-cell receptors.[1][3] Understanding the detailed in vitro pharmacological profile of R406 is essential for elucidating its mechanism of action, predicting clinical efficacy, and rationalizing potential side effects. This technical guide provides a comprehensive overview of the in vitro kinase and cellular profiling of R406, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and workflows.

Kinase Inhibition Profile of R406

R406 is a multi-kinase inhibitor with high affinity for Spleen Tyrosine Kinase (Syk).[3] However, comprehensive kinase profiling reveals that it interacts with numerous other kinases at therapeutically relevant concentrations.[4][5] This broad-spectrum activity is crucial for understanding both its therapeutic effects and its side-effect profile, such as the observed increases in blood pressure, which have been linked to off-target inhibition of KDR (VEGFR2).[2][4][5]

ATP-Competitive Inhibition of Syk

The primary mechanism of R406 is the competitive inhibition of ATP binding to the kinase domain of Syk.[3] This action blocks the autophosphorylation and activation of Syk, thereby preventing the initiation of downstream signaling cascades. The reported inhibitor constant (Ki) for R406 against Syk is approximately 30 nM.[3]

Broad-Spectrum Kinase Selectivity

In vitro screening against large panels of kinases has been performed using both binding assays (measuring the affinity of R406 for the kinase) and enzymatic assays (measuring the inhibition of kinase activity). The results demonstrate that while R406 is a potent Syk inhibitor, it also inhibits a wide range of other kinases.[5]

Table 1: In Vitro Kinase Inhibition Profile of R406

| Kinase Target | Assay Type | pIC50¹ | IC50 (nmol/L) | Reference |

|---|---|---|---|---|

| SYK | Enzyme Activity | 8.4 | 4 | [5] |

| KDR (VEGFR2) | Enzyme Activity | 7.3 | 50 | [5] |

| FLT3 | Enzyme Activity | 8.3 | 5 | [5] |

| KIT | Enzyme Activity | 7.5 | 32 | [2] |

| RET | Enzyme Activity | 7.9 | 13 | [5] |

| SRC Family (SRC, LYN, FGR) | Enzyme Activity | 6.8 - 7.4 | 40 - 158 | [2][5] |

| JAK Family (JAK1, JAK3) | Enzyme Activity | 6.4 - 6.8 | 158 - 398 | [5] |

| PKCθ | Enzyme Activity | 7.3 | 50 | [5] |

| MAP4K5 | Enzyme Activity | 8.2 | 6 | [5] |

| GSK3α/β | Enzyme Activity | 7.3 - 7.5 | 32 - 50 | [5] |

¹pIC50 is the negative logarithm of the IC50 value. Data is primarily sourced from a comprehensive screen of 139 kinases.[5] A selection of key targets is presented.

Core Signaling Pathway Inhibition

R406's therapeutic effects in autoimmune conditions are primarily attributed to its inhibition of Syk-dependent signaling in hematopoietic cells. By blocking Syk, R406 effectively decouples immunoreceptor activation from downstream cellular responses like phagocytosis, degranulation, and cytokine release.[1][3]

Caption: R406 inhibits the phosphorylation and activation of Syk.

In Vitro Cellular Pharmacology

The biochemical inhibition of kinases by R406 translates into a range of effects at the cellular level. R406 has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.[6] It also effectively blocks activation pathways in immune cells.

Table 2: In Vitro Cellular Activity of R406

| Cell Line | Cell Type | Assay | Endpoint | IC50 / EC50 | Reference |

|---|---|---|---|---|---|

| SU-DHL-1 | T-cell Non-Hodgkin Lymphoma | Proliferation | [³H]Thymidine Incorporation | ~1 µM | [6] |

| SR-786 | T-cell Non-Hodgkin Lymphoma | Proliferation | [³H]Thymidine Incorporation | ~2 µM | [6] |

| SU-DHL-1 | T-cell Non-Hodgkin Lymphoma | Viability | Annexin V / PI Staining | ~1-5 µM | [6] |

| Ramos | B-cell Lymphoma | Apoptosis | Flow Cytometry | Induces Apoptosis | [7] |

| Human Mast Cells | Immune Cell | Degranulation | β-hexosaminidase release | 56-64 nM | [3] |

| RA Synovial Cells | Pathological Tissue | Cytokine Production | TNF-α, IL-6, IL-8 ELISA | >1 µM | [8] |

| Senescent HDFs | Senescent Fibroblasts | Viability | CCK-1 Assay | Selectively reduces viability |[9] |

Off-Target Profile (Non-Kinase)

A broad pharmacological screen was conducted to identify non-kinase off-targets of R406. When tested at a high concentration (10 µmol/L), R406 showed significant activity at a limited number of targets.[5] The most notable of these was the adenosine (B11128) A3 receptor, where R406 acts as an antagonist.

Table 3: Off-Target (Non-Kinase) Activity of R406 | Target | Target Class | Assay Type | Mode of Action | Ki / IC50 (nmol/L) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Adenosine A3 | GPCR | Radioligand Binding | Antagonist | 280 |[5] | | Adenosine A3 | [³⁵S]GTPγS Functional | Antagonist | 410 |[5] | | PDE4D2 | Enzyme | Enzyme Activity | Inhibitor | 710 |[5] |

Experimental Protocols

The following sections provide detailed methodologies for key in vitro assays used to characterize the pharmacological profile of R406.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay

This protocol describes a generalized method for determining the IC50 value of R406 against a purified kinase using a luminescence-based assay that quantifies ATP consumption.

Caption: Workflow for a biochemical kinase inhibition assay.

Methodology:

-

Compound Preparation: Prepare a 10-point serial dilution of R406 in 100% DMSO, typically starting from 1 mM.

-

Plate Setup: Dispense the diluted R406 or DMSO vehicle control into a low-volume 384-well assay plate.

-

Kinase Addition: Add the recombinant kinase (e.g., Syk, KDR) diluted in kinase buffer to the wells containing the compound.

-

Reaction Initiation: Start the kinase reaction by adding a mixture of the appropriate peptide substrate and ATP (at a concentration near the Km for the specific kinase). The final reaction volume is typically 25 µL.

-

Incubation: Allow the reaction to proceed at 30°C or room temperature for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the remaining ATP using a detection system like ADP-Glo™ (Promega). This involves two steps:

-

Adding ADP-Glo™ Reagent to deplete the remaining ATP.

-

Adding Kinase Detection Reagent to convert the ADP generated by the kinase reaction back into a detectable luminescent signal.

-

-

Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percent inhibition for each R406 concentration relative to the DMSO control and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This protocol measures the inhibitory effect of R406 on the proliferation of cell lines, such as the SU-DHL-1 lymphoma line.[6]

Caption: Workflow for a [³H]-Thymidine cell proliferation assay.

Methodology:

-

Cell Seeding: Plate suspension or adherent cells in a 96-well microplate at a predetermined optimal density in complete culture medium.

-

Compound Treatment: Add varying concentrations of R406 to the wells. Include wells with vehicle (DMSO) as a negative control and a cytostatic agent as a positive control.

-

Incubation: Culture the cells for a period that allows for several divisions (e.g., 72 hours).

-

Radiolabeling: For the final 12-18 hours of incubation, add [³H]-thymidine to each well. Proliferating cells will incorporate the radiolabeled nucleoside into their newly synthesized DNA.

-

Harvesting: Use an automated cell harvester to lyse the cells and transfer the DNA onto a glass fiber filter mat.

-

Measurement: After the filter mat is dry, measure the incorporated radioactivity for each well using a liquid scintillation counter.

-

Data Analysis: The amount of radioactivity is directly proportional to cell proliferation. Calculate the IC50 value by plotting the percent inhibition of proliferation against the log concentration of R406.

Protocol 3: Western Blot for Syk Phosphorylation

This protocol is used to confirm that R406 inhibits its primary target, Syk, within a cellular context by measuring the level of Syk phosphorylation.

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., SU-DHL-1) to a suitable density. Treat the cells with various concentrations of R406 for a short period (e.g., 1-2 hours).

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature the protein lysates and separate them by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Blocking: Block the membrane with a protein solution (e.g., 5% BSA or non-fat milk) to prevent non-specific antibody binding.

-

Primary Antibody: Incubate the membrane with a primary antibody specific for phosphorylated Syk (e.g., anti-p-Syk Tyr525/526).

-

Secondary Antibody: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Loading Control: Re-probe the same membrane with an antibody for total Syk or a housekeeping protein (e.g., GAPDH, β-actin) to confirm equal protein loading across lanes.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensity for p-Syk and normalize it to the total Syk or loading control signal. A dose-dependent decrease in the p-Syk signal indicates target engagement by R406.

Conclusion

The in vitro pharmacological profile of R406, the active metabolite of Fostamatinib, reveals it to be a potent, ATP-competitive inhibitor of Spleen Tyrosine Kinase. While its therapeutic rationale is based on the inhibition of Syk-mediated immunoreceptor signaling, R406 demonstrates a broader kinase selectivity profile, with activity against KDR, FLT3, and others, which likely contributes to some of its clinical side effects. Cellular assays confirm that this kinase inhibition translates to functional consequences, including reduced proliferation, induction of apoptosis in relevant cell lines, and blockade of immune cell activation. This comprehensive in vitro characterization is fundamental to the continued development and clinical application of Fostamatinib.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. R406, an orally available spleen tyrosine kinase inhibitor blocks fc receptor signaling and reduces immune complex-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Syk protein tyrosine kinase induces apoptosis and blocks proliferation in T-cell non-Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Identification of SYK inhibitor, R406 as a novel senolytic agent - PMC [pmc.ncbi.nlm.nih.gov]

Fostamatinib's Inhibition of Fc Receptor-Mediated Phagocytosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fostamatinib (B613848), an oral spleen tyrosine kinase (Syk) inhibitor, represents a targeted therapeutic approach for conditions characterized by excessive antibody-mediated cell destruction.[1][2] Its primary mechanism of action involves the disruption of Fc receptor (FcR)-mediated phagocytosis, a critical process in the pathogenesis of autoimmune disorders such as immune thrombocytopenia (ITP).[3][4] Fostamatinib is a prodrug that is rapidly converted to its active metabolite, R406, which competitively inhibits the ATP binding site of Syk.[5][6][7] This inhibition blocks the downstream signaling cascade necessary for the cytoskeletal rearrangements required for phagocytosis by macrophages and other immune cells.[3][4] This guide provides an in-depth technical overview of Fostamatinib's effect on Fc receptor-mediated phagocytosis, including its mechanism of action, relevant quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Mechanism of Action: Inhibition of the Syk Signaling Pathway

Fc receptor-mediated phagocytosis is initiated by the binding of autoantibody-coated cells, such as platelets in ITP, to Fcγ receptors (FcγR) on the surface of phagocytes like macrophages.[3][5] This binding triggers a signaling cascade that is critically dependent on the activation of spleen tyrosine kinase (Syk).[8][9][10]

The key steps in this pathway are:

-

FcγR Clustering and Src-Family Kinase Activation: The binding of opsonized targets leads to the clustering of FcγRs, which results in the activation of Src-family kinases (such as Hck, Fgr, and Lyn).[8][11]

-

ITAM Phosphorylation: Activated Src-family kinases phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic domains of the FcγR γ-chain.[10]

-

Syk Recruitment and Activation: The phosphorylated ITAMs serve as docking sites for the tandem SH2 domains of Syk, leading to its recruitment to the receptor complex.[10] Syk is then activated through phosphorylation by Src-family kinases and subsequent autophosphorylation.[8][10]

-

Downstream Signaling and Phagocytosis: Activated Syk initiates a cascade of downstream signaling events, including the activation of phosphatidylinositol 3-kinase (PI 3-kinase), which are essential for the actin cytoskeletal rearrangements required for the engulfment of the antibody-coated target.[8][9]

Fostamatinib's active metabolite, R406, directly inhibits Syk, thereby blocking this entire signaling cascade and preventing the phagocytosis of opsonized cells.[[“]][13][14]

Quantitative Data

The inhibitory activity of Fostamatinib's active metabolite, R406, and the clinical efficacy of the drug have been quantified in various studies.

| Parameter | Value | Cell/System | Reference |

| IC50 (Syk) | 41 nM | Cell-free assay | [6][7][15] |

| Ki (Syk) | 30 nM | ATP competitive | [6][7][16] |

| EC50 (Basophil Activation) | 1.06 µM | Human basophils (ex vivo) | [16] |

| EC50 (Cytokine Release) | 111 nM | Human macrophages | [17] |

| EC50 (Oxidative Burst) | 33 nM | Human neutrophils | [17] |

| IC50 (Cell Proliferation) | 0.8 µM to 8.1 µM | Diffuse large B-cell lymphoma (DLBCL) cell lines | [15] |

| IC50 (TAM Family Kinases) | <1 µM | AXL, MERTK, TYRO3 | [18] |

Table 1: In Vitro Inhibitory Activity of R406

| Endpoint | Fostamatinib | Placebo | P-value | Trial | Reference |

| Stable Response | 18% | 2% | 0.0003 | FIT1 & FIT2 (Pooled) | [1] |

| Overall Response | 43% | 14% | 0.0006 | FIT1 & FIT2 (Pooled) | [1] |

| Second-Line Therapy Response (≥50,000/µL) | 78% (25/32) | N/A | N/A | Post-hoc analysis of FIT trials | [19] |

| Real-World Second-Line Therapy Response (≥50,000/µL) | 93% (14/15) | N/A | N/A | FORTE Observational Study | [19] |

Table 2: Clinical Efficacy of Fostamatinib in Chronic ITP

Experimental Protocols

In Vitro Antibody-Dependent Cellular Phagocytosis (ADCP) Assay

This protocol is a synthesized methodology for measuring the effect of Fostamatinib on the phagocytosis of antibody-opsonized target cells by macrophages.

Materials:

-

Effector Cells: Human monocyte-derived macrophages (MDMs) or a macrophage-like cell line (e.g., THP-1 differentiated with PMA).[20]

-

Target Cells: A cell line expressing the target antigen (e.g., a CD20-positive cell line like Ramos for rituximab-mediated ADCP).[21]

-

Opsonizing Antibody: A therapeutic monoclonal antibody relevant to the target cells.

-

Fostamatinib (R406): The active metabolite of Fostamatinib.

-

Fluorescent Dyes: A pH-sensitive dye for labeling target cells (e.g., pHrodo) and a viability dye.[22][23]

-

Cell Culture Media and Reagents.

Procedure:

-

Effector Cell Preparation:

-

Target Cell Labeling:

-

Fostamatinib Treatment:

-

Pre-incubate the adherent macrophages with varying concentrations of R406 or a vehicle control for a specified period.

-

-

Opsonization and Co-culture:

-

Incubate the fluorescently labeled target cells with the opsonizing antibody.

-

Add the opsonized target cells to the macrophage-containing wells.

-

-

Phagocytosis Incubation:

-

Co-culture the effector and target cells for a period sufficient to allow for phagocytosis (e.g., 2-4 hours).

-

-

Data Acquisition and Analysis:

-

Analyze the cells using flow cytometry or high-content imaging.[21][23][27]

-

Gate on the macrophage population and quantify the percentage of macrophages that have engulfed target cells (i.e., are positive for the pH-sensitive dye).[28]

-

The inhibition of phagocytosis by Fostamatinib can be determined by comparing the percentage of phagocytosis in the presence and absence of the compound.

-

Syk Kinase Activity Assay

This is a general protocol for measuring the direct inhibitory effect of R406 on Syk kinase activity.

Materials:

-

Recombinant Syk enzyme.

-

Syk substrate (e.g., a peptide containing a tyrosine phosphorylation site).

-

ATP.

-

R406.

-

Assay buffer.

-

Detection reagents (e.g., a phosphotyrosine-specific antibody).

Procedure:

-

Reaction Setup: In a microplate, combine the recombinant Syk enzyme, the Syk substrate, and varying concentrations of R406 in the assay buffer.

-

Initiation of Reaction: Add ATP to initiate the kinase reaction.

-

Incubation: Incubate the reaction mixture at a controlled temperature for a specific time to allow for substrate phosphorylation.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as an ELISA-based format with a phosphotyrosine-specific antibody or a fluorescence polarization assay.[6]

-

Data Analysis: Determine the IC50 value of R406 by plotting the percentage of Syk activity inhibition against the concentration of R406.

Visualizations

Caption: Fostamatinib's inhibition of the FcγR-Syk signaling pathway.

Caption: Experimental workflow for an in vitro ADCP assay.

Caption: Therapeutic logic of Fostamatinib in ITP.

References

- 1. Fostamatinib for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fostamatinib for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. [PDF] A Critical Role for Syk in Signal Transduction and Phagocytosis Mediated by Fcγ Receptors on Macrophages | Semantic Scholar [semanticscholar.org]

- 9. A Critical Role for Syk in Signal Transduction and Phagocytosis Mediated by Fcγ Receptors on Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Syk Protein Tyrosine Kinase Is Essential for Fcγ Receptor Signaling in Macrophages and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of Src kinases and Syk in Fcgamma receptor-mediated phagocytosis and phagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. consensus.app [consensus.app]

- 13. researchgate.net [researchgate.net]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. selleckchem.com [selleckchem.com]

- 16. Fostamatinib Disodium - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Repurposing of the Syk inhibitor fostamatinib using a machine learning algorithm - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ascopubs.org [ascopubs.org]

- 20. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 21. sartorius.com [sartorius.com]

- 22. Method for Measurement of Antibody-Dependent Cellular Phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. aacrjournals.org [aacrjournals.org]

- 24. In vitro flow cytometry assay to assess primary human and mouse macrophage phagocytosis of live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Protocols — The Fleischman Lab [mpnlab.org]

- 26. Protocol for monitoring phagocytosis of cancer cells by TAM-like macrophages using imaging cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Antibody-Dependent Cellular Phagocytosis (ADCP) Assay | iQ Biosciences [iqbiosciences.com]

- 28. researchgate.net [researchgate.net]

Preclinical Efficacy of Fostamatinib in Rheumatoid Arthritis Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fostamatinib (B613848), an oral spleen tyrosine kinase (Syk) inhibitor, has demonstrated significant therapeutic potential in preclinical models of rheumatoid arthritis (RA). As the prodrug of the active metabolite R406, fostamatinib targets a critical intracellular signaling molecule involved in the pathogenesis of RA, thereby mitigating inflammation and joint destruction. This technical guide provides an in-depth summary of the preclinical evidence for fostamatinib, focusing on its mechanism of action, detailed experimental protocols for key animal models, and a quantitative analysis of its efficacy. Data from seminal studies in collagen-induced arthritis (CIA) and antibody-induced arthritis models are presented in structured tables for clear comparison, accompanied by diagrams illustrating the core signaling pathways and experimental workflows.

Introduction

Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation, pannus formation, and the progressive destruction of cartilage and bone. Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in signaling downstream of various immune receptors, including B-cell receptors (BCRs) and Fc receptors (FcRs), which are central to the inflammatory cascade in RA.[1] Fostamatinib (R788) is an orally administered prodrug that is rapidly converted to its active metabolite, R406, a potent inhibitor of Syk.[2] By blocking Syk-mediated signaling, fostamatinib has been shown to suppress the activation of multiple immune cell types, including B-cells, mast cells, macrophages, and neutrophils, leading to reduced production of inflammatory mediators and subsequent amelioration of arthritis.[1]

Mechanism of Action: Syk Inhibition

Syk is a critical node in the signal transduction pathways of inflammatory cells. In the context of RA, immune complexes composed of autoantibodies and self-antigens activate Fcγ receptors (FcγR) on the surface of macrophages, mast cells, and neutrophils. This activation leads to the recruitment and phosphorylation of Syk, initiating a downstream cascade that results in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and matrix metalloproteinases (MMPs), as well as promoting phagocytosis and degranulation.[1] Similarly, Syk is essential for B-cell receptor signaling, which is crucial for B-cell maturation, survival, and autoantibody production. Fostamatinib, via R406, acts as an ATP-competitive inhibitor of the Syk kinase domain, effectively blocking these signaling pathways and thereby interrupting key pathogenic mechanisms of RA.

Preclinical Efficacy in Animal Models

Fostamatinib's efficacy has been evaluated in several well-established rodent models of rheumatoid arthritis, primarily the Collagen-Induced Arthritis (CIA) and antibody-induced arthritis models. These models recapitulate key pathological features of human RA, including synovitis, pannus formation, and bone and cartilage destruction.

Collagen-Induced Arthritis (CIA) in Rats

The CIA model is a widely used autoimmune model of RA. Arthritis is induced by immunization with type II collagen, leading to a T-cell and B-cell dependent inflammatory arthritis.

Data Presentation

Studies in the rat CIA model demonstrate that fostamatinib, administered therapeutically after the onset of disease, significantly reduces clinical signs of arthritis and prevents structural joint damage.

| Parameter | Vehicle Control | Fostamatinib (15 mg/kg, q.d.) | Fostamatinib (30 mg/kg, q.d.) | Fostamatinib (15 mg/kg) + MTX | Fostamatinib (30 mg/kg) + MTX |

| Mean Clinical Score (Day 28) | 7.4 | 4.1 (p<0.0003) | 2.4 (p<0.0001) | 3.6 (p<0.0001) | 2.1 (p<0.0001) |

| Mean Radiographic Score (Day 28) | 4.3 | 0.6 (p<0.0001) | 0.0 (p<0.0001) | 0.5 (p<0.0001) | 0.08 (p<0.0001) |

| Data derived from a study in a rat CIA model. P-values are in comparison to the vehicle control group. |

In this model, fostamatinib also suppressed synovial cytokines and reduced serum levels of cartilage oligomeric matrix protein (COMP), a biomarker for cartilage degradation.

Antibody-Induced Arthritis in Mice

Antibody-induced arthritis models, such as the collagen antibody-induced arthritis (CAIA) model, are valuable for studying the effector phase of RA, as they are driven by the inflammatory response to immune complexes.

Data Presentation

In mouse models of antibody-induced arthritis, the active metabolite R406 effectively reduced inflammation and joint swelling.

| Model | Treatment | Key Efficacy Endpoints | Outcome |

| CAIA Model | R406 (10 mg/kg, b.i.d.) | Paw Thickening & Clinical Score | ~50% reduction in both parameters. Delayed disease onset and slower progression. |

| K/BxN Serum Transfer | R406 | Joint Swelling & Histopathology | Ameliorated joint swelling. Marked reduction in synovitis, pannus formation, and leukocyte infiltration. |

| CAIA: Collagen Antibody-Induced Arthritis. Data adapted from Braselmann et al., 2006. |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are representative protocols for the key experiments cited.

Rat Collagen-Induced Arthritis (CIA) Protocol

-

Animals: Syngeneic Lewis or Dark Agouti (DA) rats (male, 7-8 weeks old) are commonly used.

-

Immunization: On day 0, rats are immunized via intradermal injection at the base of the tail with 150-200 µg of bovine or rat type II collagen emulsified in Complete Freund's Adjuvant (CFA).

-

Booster (Optional): A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) can be administered on day 7 to ensure higher incidence and severity.

-

Treatment Regimen (Therapeutic): Fostamatinib or vehicle is administered orally (p.o. gavage) once or twice daily, commencing at the first sign of arthritis (typically days 10-12) and continuing for a defined period (e.g., until day 28).

-

Efficacy Assessment:

-

Clinical Scoring: Arthritis severity is scored daily or every other day for each paw on a scale of 0-4 (0=normal; 1=mild swelling/erythema; 2=moderate swelling/erythema; 3=severe swelling/erythema of the entire paw; 4=ankylosis), yielding a maximum score of 16 per animal.

-

Paw Swelling: Paw volume or thickness is measured using a plethysmometer or digital calipers.

-

Radiography/Micro-CT: At study termination, hind limbs are imaged to assess bone erosion and joint damage, which is scored by a blinded observer.

-

Histopathology: Joints are harvested, fixed, decalcified, and stained (e.g., with H&E, Safranin O) to evaluate inflammation, pannus formation, cartilage damage, and bone resorption.

-

Biomarker Analysis: Serum is collected for analysis of anti-collagen antibodies and biomarkers like COMP. Synovial tissue can be harvested for cytokine analysis (e.g., via ELISA or qPCR).

-

Logical Relationship of Fostamatinib's Action

The therapeutic effect of fostamatinib in RA models is a direct consequence of its targeted inhibition of Syk, which interrupts multiple pathological processes simultaneously. This dual action on both inflammation and bone resorption pathways is a key attribute of its preclinical profile.

Conclusion

References

An In-Depth Technical Guide to the Impact of Fostamatinib on B Cell and Macrophage Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fostamatinib (B613848) is an orally administered small molecule inhibitor of spleen tyrosine kinase (SYK), a critical signaling molecule in hematopoietic cells.[1] It is a prodrug that is rapidly converted in the intestine to its active metabolite, R406, which functions as an ATP-competitive inhibitor of the SYK kinase domain.[2][3] SYK plays a pivotal role in the signal transduction of various immune cell receptors, including the B-cell receptor (BCR) and Fc receptors (FcR), making it a key therapeutic target for a range of autoimmune and inflammatory diseases.[3][4]

This technical guide provides a detailed examination of the mechanism by which Fostamatinib modulates B cell and macrophage signaling pathways. It includes summaries of quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the core signaling cascades and experimental workflows.

Core Mechanism of Action: SYK Inhibition

Spleen tyrosine kinase is a non-receptor tyrosine kinase that is essential for intracellular signaling downstream of immunoreceptors that utilize immunoreceptor tyrosine-based activation motifs (ITAMs).[5] Upon ligand binding to receptors like the BCR on B cells or Fcγ receptors on macrophages, a Src-family kinase (such as LYN) phosphorylates the ITAMs. SYK is then recruited to the phosphorylated ITAMs and becomes activated through phosphorylation.[5] Activated SYK initiates a cascade of downstream signaling events that regulate critical cellular functions including proliferation, differentiation, survival, phagocytosis, and the production of inflammatory mediators.[1][6]

Fostamatinib's active metabolite, R406, directly inhibits the kinase activity of SYK, thereby blocking these downstream signaling cascades in both B cells and macrophages.[3][7]

Impact on B Cell Signaling and Function

BCR signaling is crucial for B cell development, maturation, activation, and the production of antibodies.[8][9] By inhibiting SYK, Fostamatinib effectively dampens these processes, which is particularly relevant in B-cell-mediated autoimmune diseases and certain B-cell malignancies.[9][10]

B-Cell Receptor (BCR) Signaling Pathway

The diagram below illustrates the canonical BCR signaling pathway and the point of intervention by Fostamatinib. Antigen binding to the BCR leads to the phosphorylation of ITAMs by LYN, followed by the recruitment and activation of SYK. Activated SYK then phosphorylates downstream adaptors like BLNK, leading to the activation of pathways involving Bruton's tyrosine kinase (BTK) and Phospholipase C gamma 2 (PLCγ2), ultimately promoting B cell activation, proliferation, and survival.

Caption: Fostamatinib (R406) inhibits SYK in the B-Cell Receptor (BCR) signaling pathway.

Quantitative Effects of Fostamatinib on B Cells

Fostamatinib has demonstrated measurable effects on B cell populations and signaling pathways. Short-term use has been shown to impair B lymphocyte development at the transitional stage without affecting mature B cell populations.[8][11] In patients with Chronic Lymphocytic Leukemia (CLL), Fostamatinib treatment led to a significant reduction in BCR and NF-κB target gene expression.[10]

| Parameter | Cell Type / Condition | Effect | Value | Citation |

| BCR Upregulation | Human B-Cells | Inhibition of CD69 upregulation | EC50: 0.048 µM | [12] |

| Transitional B Cells | Human Peripheral Blood | Rapid depletion of T1/T2 cells | p=0.0029 (at 1 month) | [8] |

| BTK Phosphorylation | CLL Patient Cells | Reduction in pBTK(Y551) | p=0.02 (pre- vs. post-treatment) | [10] |

| BCR Target Genes | CLL Patient Cells | Reduction in gene signature score | 3-4 fold decrease | [10] |

| Lymph Node Size | CLL Patients | Reduction of >50% | 55% of patients | [12] |

Impact on Macrophage Signaling and Function

In macrophages, SYK is critical for signaling downstream of Fcγ receptors (FcγR), which recognize antibody-opsonized targets.[13] This pathway is central to the pathogenesis of diseases like immune thrombocytopenia (ITP), where macrophages destroy antibody-coated platelets.[2][14] Fostamatinib's inhibition of SYK in macrophages blocks this phagocytic process and reduces the production of inflammatory cytokines.[6][15]

Macrophage Fcγ Receptor (FcγR) Signaling Pathway

The diagram below shows how immune complexes (e.g., antibody-coated platelets) bind to FcγR on macrophages, leading to SYK activation. This triggers downstream signaling that results in cytoskeletal rearrangements necessary for phagocytosis and the activation of inflammatory pathways leading to cytokine release.

Caption: Fostamatinib (R406) inhibits SYK in the macrophage Fc-gamma Receptor signaling pathway.

Quantitative Effects of Fostamatinib on Macrophages

Fostamatinib significantly reduces macrophage-mediated phagocytosis and inflammatory responses. Studies have shown it inhibits the release of key pro-inflammatory cytokines and can also block signaling through the STAT1/3 pathways, further contributing to its anti-inflammatory effects.[15][16][17]

| Parameter | Cell Type / Condition | Effect | Value | Citation |

| SYK Kinase Activity | Kinase Assay | Direct inhibition by R406 | IC50: 41 nM | [7] |

| TNFα Release | Human Macrophages (FcγR-mediated) | Inhibition of cytokine release | EC50: 0.085 µM | [12] |

| Neutrophil Activation | Human Neutrophils (FcγR-mediated) | Inhibition of oxidative burst | EC50: 0.030 µM | [12] |

| STAT1/STAT3 Phosphorylation | LPS-stimulated Peritoneal Macrophages | Selective blocking of phosphorylation | Significant inhibition (P < 0.05) | [15][16] |

| Inflammatory Cytokines | LPS-stimulated Peritoneal Macrophages | Inhibition of TNF-α, IL-6, CCL2, etc. | Significant inhibition (P < 0.05) | [15][16] |

| Atherosclerotic Lesion Size | LDL Receptor-deficient mice | Dose-dependent reduction | Up to 59% reduction | [18][19] |

Key Experimental Protocols

Investigating the effects of Fostamatinib requires specific in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Experimental Workflow: In Vitro Macrophage Cytokine Release Assay

This workflow outlines the steps to measure the inhibitory effect of Fostamatinib on cytokine production by macrophages stimulated with immune complexes.

Caption: A typical experimental workflow for an in vitro macrophage cytokine release assay.

Western Blotting for Phosphorylated SYK (p-SYK)

This method is used to directly assess the inhibition of SYK activation in B cells or macrophages.

-

Cell Culture and Treatment: Plate cells (e.g., Ramos B cells or THP-1 macrophages) at an appropriate density. Starve cells if necessary to reduce basal signaling. Pre-incubate with various concentrations of R406 or vehicle control for 1-2 hours.

-

Stimulation: Stimulate the cells to induce SYK phosphorylation. For B cells, use anti-IgM. For macrophages, use aggregated IgG or plate on an antibody-coated surface. Stimulate for a short duration (e.g., 5-15 minutes).

-

Lysis: Immediately place plates on ice, aspirate media, and lyse cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Perform electrophoresis and subsequently transfer proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour. Incubate with a primary antibody specific for phosphorylated SYK (e.g., p-SYK Y525/526) overnight at 4°C.

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Strip the membrane and re-probe for total SYK and a loading control (e.g., GAPDH or β-actin) to normalize the p-SYK signal.

Macrophage Phagocytosis Assay

This assay measures the ability of Fostamatinib to inhibit the engulfment of antibody-coated particles.

-

Target Preparation: Opsonize target particles (e.g., sheep red blood cells or fluorescent beads) with an appropriate antibody (e.g., anti-sheep RBC IgG).

-

Macrophage Plating and Treatment: Plate macrophages (e.g., primary peritoneal macrophages or a cell line) in a multi-well plate and allow them to adhere. Pre-treat the macrophages with various concentrations of R406 or vehicle for 1-2 hours.

-

Co-incubation: Add the opsonized targets to the macrophage culture and incubate for 1-2 hours to allow phagocytosis to occur.

-

Removal of Non-ingested Targets: For non-fluorescent targets like RBCs, lyse the non-ingested external RBCs with a hypotonic solution. For beads, wash the wells vigorously with cold PBS to remove non-adherent particles.

-

Quantification:

-

Microscopy: Fix and stain the cells. Count the number of ingested particles per macrophage or the percentage of phagocytic macrophages.

-

Flow Cytometry: If using fluorescent targets, detach the macrophages and analyze the fluorescence intensity per cell.

-

Plate Reader: If using enzyme-labeled targets (e.g., HRP-opsonized zymosan), lyse the cells and measure the enzymatic activity.

-

B Cell Proliferation Assay

This assay assesses Fostamatinib's effect on B cell activation and division.

-

Cell Isolation and Plating: Isolate primary B cells from peripheral blood or spleen, or use a suitable B cell line. Plate the cells in a 96-well plate.

-

Treatment and Stimulation: Add various concentrations of R406 or vehicle control. Stimulate the cells with a BCR agonist (e.g., anti-IgM F(ab')2 fragments), often in combination with a co-stimulant like IL-4.

-

Incubation: Culture the cells for 48-72 hours.

-

Proliferation Measurement:

-

[³H]-Thymidine Incorporation: Add [³H]-thymidine for the final 16-18 hours of culture. Harvest the cells onto a filter mat and measure incorporated radioactivity using a scintillation counter.

-

CFSE Staining: Label cells with Carboxyfluorescein succinimidyl ester (CFSE) prior to stimulation. After incubation, analyze the dilution of CFSE fluorescence by flow cytometry, where each peak represents a cell division.

-

Conclusion

Fostamatinib, through its active metabolite R406, is a potent inhibitor of spleen tyrosine kinase. This mechanism allows it to effectively interrupt key signaling pathways in both B cells and macrophages. In B cells, it blocks BCR-mediated activation and proliferation, impacting autoantibody production and the survival of certain malignant B cells.[10][12] In macrophages, it prevents FcγR-driven phagocytosis and attenuates the release of pro-inflammatory cytokines.[6][12][15] The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate and harness the therapeutic potential of SYK inhibition in immunology and drug development.

References

- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 2. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fostamatinib for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Syk Inhibition with Fostamatinib Leads to Transitional B Lymphocyte Depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 10. Fostamatinib inhibits B-cell receptor signaling, cellular activation and tumor proliferation in patients with relapsed and refractory chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Syk inhibition with fostamatinib leads to transitional B lymphocyte depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. ascopubs.org [ascopubs.org]

- 15. Fostamatinib, a Spleen Tyrosine Kinase Inhibitor, Exerts Anti-Inflammatory Activity via Inhibiting STAT1/3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Fostamatinib, a Spleen Tyrosine Kinase Inhibitor, Exerts Anti-Inflammatory Activity via Inhibiting STAT1/3 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ahajournals.org [ahajournals.org]

- 19. The oral spleen tyrosine kinase inhibitor fostamatinib attenuates inflammation and atherogenesis in low-density lipoprotein receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Fostamatinib's Molecular Reach: An In-depth Technical Guide to its Off-Target Kinase Interactions

For Researchers, Scientists, and Drug Development Professionals

Fostamatinib (B613848), an oral spleen tyrosine kinase (Syk) inhibitor, is a pivotal therapeutic agent for chronic immune thrombocytopenia (ITP).[1][2] It is a prodrug that is rapidly metabolized to its active form, R406, which competitively inhibits the ATP binding site of Syk.[3] This action blocks Fc receptor (FcR) signaling, a critical pathway in the autoantibody-mediated destruction of platelets.[4][[“]] However, the therapeutic and adverse effects of kinase inhibitors are often not confined to their primary target. The active metabolite, R406, has been shown to interact with a range of other kinases, a phenomenon that contributes to both its clinical side effects and potential for therapeutic expansion into new indications.[6][7][8]

This technical guide provides a comprehensive overview of the molecular targets of Fostamatinib's active metabolite, R406, beyond Syk. It summarizes quantitative data on its inhibitory activity, details the experimental protocols used for target identification and validation, and visualizes the key signaling pathways affected by these off-target interactions.

Quantitative Analysis of R406 Off-Target Kinase Inhibition

The selectivity of R406 is not absolute. While it potently inhibits Syk, it demonstrates activity against numerous other protein kinases at therapeutically relevant concentrations.[6][7] In vitro pharmacological profiling has been instrumental in characterizing these off-target interactions. The data presented below is a summary of the inhibitory activities of R406 against a panel of kinases, as determined by various biochemical and cellular assays.

| Kinase Target Family | Specific Kinase | Assay Type | IC50 / Ki / Kd (nM) | Reference |

| Primary Target | SYK | Enzyme Activity | 50 | [6] |

| SYK | Displacement Binding | 12 | [6] | |

| VEGFR Family | KDR (VEGFR2) | Enzyme Activity | 41 | [6] |

| FLT1 (VEGFR1) | Enzyme Activity | 130 | [6] | |

| FLT3 | Cell-based | - (Inhibits) | [9] | |

| FLT4 (VEGFR3) | Enzyme Activity | 40 | [6] | |

| RET | RET | Enzyme Activity | 5 | [9] |

| RET | Cell-based | 80 | [9] | |

| JAK Family | JAK1 | Enzyme Activity | 110 | [6] |

| JAK2 | Enzyme Activity | 150 | [6] | |

| JAK3 | Enzyme Activity | 83 | [6] | |

| SRC Family | SRC | Enzyme Activity | - (Inhibits) | [10] |

| LCK | Enzyme Activity | 71 | [6] | |

| FYN | Enzyme Activity | 110 | [6] | |

| TAM Family | AXL | - | <1000 | [11] |

| MERTK | - | <1000 | [11] | |

| TYRO3 | - | <1000 | [11] | |

| Other | c-KIT | - | - (Inhibits) | |

| Adenosine A3 Receptor | Functional (Antagonist) | - | [6][7] |

Note: IC50 (half-maximal inhibitory concentration), Ki (inhibition constant), and Kd (dissociation constant) are measures of potency. Lower values indicate stronger inhibition or binding. The specific assay conditions can influence these values.

Key Off-Target Signaling Pathways

The off-target activity of R406 has significant implications for cellular signaling. Inhibition of these kinases can lead to clinically observed side effects, such as hypertension, but may also offer opportunities for drug repurposing.[6][11]

VEGFR2 (KDR) Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as KDR, is a primary mediator of angiogenesis. Its inhibition is a known mechanism for blood pressure elevation associated with many tyrosine kinase inhibitors.[10] The inhibition of KDR by R406 is considered the probable cause of the hypertension observed in patients treated with Fostamatinib.[6][7]

Caption: R406 inhibits VEGFR2 autophosphorylation, blocking downstream signaling.

JAK/STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling that governs inflammation and immunity. Fostamatinib has been shown to inhibit the phosphorylation of STAT1 and STAT3 in macrophages, suggesting it may act similarly to JAK inhibitors in certain inflammatory contexts.[12] This activity may contribute to its anti-inflammatory effects beyond Syk inhibition.[12][13][14]

Caption: R406 inhibits JAK kinases, preventing STAT phosphorylation and translocation.

TAM (TYRO3, AXL, MERTK) Kinase Signaling

The TAM family of receptor tyrosine kinases (TYRO3, AXL, MERTK) are implicated in tumor cell proliferation, migration, and chemoresistance.[11] A deep-learning-based model predicted that Fostamatinib could act as a pan-TAM inhibitor.[11] Subsequent in vitro studies confirmed that Fostamatinib, unlike other Syk inhibitors, suppressed cancer cell proliferation by inhibiting TAM kinases, suggesting a potential for repurposing Fostamatinib as an anti-cancer agent.[11]

Caption: R406 inhibits TAM kinases, blocking pro-survival and proliferative signaling.

Experimental Protocols

The identification and characterization of Fostamatinib's off-target kinase activity rely on a variety of robust experimental methodologies. Below are detailed protocols for two key types of assays.

Protocol 1: In Vitro Kinase Binding Assay (e.g., KINOMEscan™)

This method quantifies the binding interactions between a test compound (R406) and a large panel of kinases. It is a powerful tool for initial selectivity profiling.[6]

Principle: The assay measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag.

Methodology:

-

Kinase Preparation: Human kinases are expressed as fusions to T7 bacteriophage.[6]

-

Ligand Immobilization: A broad-spectrum, biotinylated kinase inhibitor is immobilized on streptavidin-coated magnetic beads.[6]

-

Competitive Binding Reaction:

-

Washing: The beads are washed to remove unbound phage-tagged kinases.

-

Quantification: The amount of kinase remaining bound to the beads is quantified by eluting the phage and measuring the associated DNA tag using qPCR.[6]

-

Data Analysis:

-

The qPCR signal is compared to a DMSO (vehicle) control.

-

Results are typically expressed as a percentage of control. A lower percentage indicates stronger binding of the test compound.

-

For hits identified in the primary screen, dose-response curves are generated by testing a range of R406 concentrations to determine the dissociation constant (Kd).

-

Protocol 2: Cell-Based Phosphorylation Assay

This assay determines the functional effect of a compound on kinase activity within a cellular context by measuring the phosphorylation of a downstream substrate.[15][16]

Principle: Cells are treated with an agonist to stimulate a specific signaling pathway, in the presence or absence of the inhibitor (R406). The level of phosphorylation of a key protein in that pathway is then measured, typically by ELISA or Western blot.[17]

Methodology:

-

Cell Culture and Seeding:

-

Select a cell line that expresses the kinase of interest and its downstream target.

-

Seed 10,000 to 30,000 cells per well in a 96-well microplate and incubate overnight.[15]

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of R406 in serum-free cell culture medium.

-

Treat the cells with the desired concentrations of R406 or vehicle (DMSO) and incubate for a predetermined time (e.g., 1-2 hours).[15]

-

-

Pathway Stimulation:

-

Add an appropriate agonist (e.g., VEGF for the VEGFR2 pathway, IL-6 for the JAK/STAT pathway) to the wells to stimulate the kinase.[15]

-

Incubate for a short period (e.g., 10-30 minutes) to induce phosphorylation.

-

-

Cell Lysis and Fixation:

-

Immunodetection (ELISA-based):

-

Wash the wells and add a quenching buffer to minimize background.[15]

-

Add a blocking buffer and incubate for 1 hour.[15]

-

Incubate with a primary antibody specific to the phosphorylated form of the target protein for 2 hours.[15]

-

Wash, then incubate with an HRP-conjugated secondary antibody for 1 hour.[15]

-

-

Signal Detection:

-

Add a substrate solution (e.g., TMB) and incubate until color develops.[15]

-

Add a stop solution and measure the absorbance using a microplate reader.

-

-

Data Analysis:

-

Normalize the phosphoprotein signal to the total protein signal (measured in parallel wells with a total protein antibody).

-

Plot the normalized signal against the logarithm of the R406 concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Caption: Workflow for a cell-based phosphorylation assay to determine IC50.

Conclusion

Fostamatinib, through its active metabolite R406, is a potent inhibitor of Syk kinase. However, its pharmacological profile is broader, encompassing a range of other kinases that are inhibited at clinically relevant concentrations. These off-target interactions are not merely pharmacological curiosities; they have direct clinical consequences, such as the KDR-mediated increase in blood pressure, and offer potential therapeutic avenues, as suggested by the inhibition of JAK/STAT and TAM kinase pathways.[6][11][12]

A thorough understanding of this off-target profile is essential for drug development professionals and researchers. It allows for the anticipation and management of adverse effects and provides a rational basis for exploring new therapeutic applications for Fostamatinib beyond its current indication. The experimental methodologies detailed herein represent the foundational tools for conducting such investigations, enabling a deeper characterization of the complex pharmacology of kinase inhibitors.

References

- 1. What is Fostamatinib Disodium used for? [synapse.patsnap.com]

- 2. onclive.com [onclive.com]

- 3. tandfonline.com [tandfonline.com]

- 4. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]

- 5. consensus.app [consensus.app]

- 6. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 9. Fostamatinib Disodium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Repurposing of the Syk inhibitor fostamatinib using a machine learning algorithm - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fostamatinib, a Spleen Tyrosine Kinase Inhibitor, Exerts Anti-Inflammatory Activity via Inhibiting STAT1/3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fostamatinib, a Spleen Tyrosine Kinase Inhibitor, Exerts Anti-Inflammatory Activity via Inhibiting STAT1/3 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. reactionbiology.com [reactionbiology.com]

- 17. Methods for Detecting Protein Phosphorylation | Bio-techne [bio-techne.com]

Fostamatinib: A Splele Tyrosine Kinase Inhibitor for Novel Autoimmune Disease Research

An In-depth Technical Guide

This technical guide provides a comprehensive overview of fostamatinib (B613848), an oral spleen tyrosine kinase (SYK) inhibitor, and its potential applications in autoimmune disease research. Fostamatinib is the first-in-class SYK inhibitor approved for therapeutic use, specifically for adult patients with chronic immune thrombocytopenia (ITP).[1][2] Its mechanism of action, targeting a key signaling pathway in the immune response, makes it a compelling candidate for investigation in a range of other autoimmune disorders.[3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the drug's mechanism, a summary of key clinical trial data, and representative experimental protocols.

Core Mechanism of Action: SYK Inhibition